Cas no 17437-22-8 (Hexadecanoic acid, 16-amino-)

Hexadecanoic acid, 16-amino-, is a functionalized fatty acid featuring an amino group at the terminal carbon of the hexadecanoic acid chain. This modification imparts amphiphilic properties, making it valuable for applications in surfactant synthesis, lipid-based drug delivery systems, and biochemical research. The presence of both a hydrophobic alkyl chain and a hydrophilic amino group enables its use as a building block for tailored molecular architectures, such as peptide-lipid conjugates or self-assembled nanostructures. Its well-defined structure and reactivity also facilitate derivatization for specialized chemical or material science applications. The compound is typically characterized by high purity and stability under standard conditions.
Hexadecanoic acid, 16-amino- structure
Hexadecanoic acid, 16-amino- structure
Product Name:Hexadecanoic acid, 16-amino-
CAS No:17437-22-8
MF:C16H33NO2
MW:271.438725233078
CID:1367688
PubChem ID:15689573
Update Time:2025-05-19

Hexadecanoic acid, 16-amino- Chemical and Physical Properties

Names and Identifiers

    • Hexadecanoic acid, 16-amino-
    • 16-aminopalmitic acid
    • CS-0104383
    • 16-Aminohexadecanoicacid
    • 17437-22-8
    • SCHEMBL332272
    • BP-28232
    • SY342683
    • DTXSID001312375
    • MFCD32879714
    • 16-amino-hexadecanoic acid
    • 16-aminohexadecanoic acid
    • F82462
    • Inchi: 1S/C16H33NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15,17H2,(H,18,19)
    • InChI Key: QJGFZBNNVXTCLL-UHFFFAOYSA-N
    • SMILES: OC(CCCCCCCCCCCCCCCN)=O

Computed Properties

  • Exact Mass: 919.71074
  • Monoisotopic Mass: 271.251129295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 15
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 213.56

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Additional information on Hexadecanoic acid, 16-amino-

Hexadecanoic acid, 16-amino- (CAS No. 17437-22-8): A Comprehensive Overview

Hexadecanoic acid, 16-amino- (CAS No. 17437-22-8) is a unique compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as 16-Aminohexadecanoic acid, is a derivative of hexadecanoic acid with an additional amino group at the 16th carbon position. Its chemical structure and properties make it a valuable molecule for various applications, including drug development, material science, and biological studies.

The chemical structure of 16-Aminohexadecanoic acid consists of a 16-carbon saturated fatty acid chain with an amino group attached to the terminal carbon. This structure imparts unique physical and chemical properties to the molecule. The presence of the amino group introduces polarity and reactivity, making it suitable for conjugation with other molecules and functional groups. The fatty acid chain provides hydrophobicity, which is crucial for its interactions with biological membranes and other hydrophobic environments.

In terms of physical properties, 16-Aminohexadecanoic acid is a white crystalline solid at room temperature. It has a melting point of approximately 55-58°C and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it easy to handle and incorporate into various formulations and solutions.

The chemical properties of 16-Aminohexadecanoic acid are equally noteworthy. The amino group can participate in various chemical reactions, such as amide formation, esterification, and condensation reactions. These reactions are essential for the synthesis of more complex molecules and derivatives. Additionally, the fatty acid chain can undergo oxidation, reduction, and other transformations that can modify its functional properties.

One of the key areas where 16-Aminohexadecanoic acid has shown significant potential is in pharmaceutical research. Its unique structure makes it an attractive candidate for the development of new drugs and therapeutic agents. For instance, recent studies have explored its use in the synthesis of prodrugs that can improve drug delivery and bioavailability. The amino group can be conjugated with active pharmaceutical ingredients (APIs) to enhance their solubility and stability in biological systems.

In addition to drug development, 16-Aminohexadecanoic acid has also been investigated for its potential in material science applications. Its ability to form stable complexes with metal ions makes it useful in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing technologies.

Another promising area of research involves the use of 16-Aminohexadecanoic acid in biological studies. Its amphiphilic nature allows it to interact with cell membranes and other biological interfaces. This property has been exploited in the development of lipid-based nanoparticles for gene delivery and targeted drug release. Recent studies have shown that 16-Aminohexadecanoic acid can enhance the cellular uptake of therapeutic agents by facilitating their passage through cell membranes.

The synthesis of 16-Aminohexadecanoic acid can be achieved through several routes, including direct amination of hexadecanoic acid or through multi-step processes involving protected intermediates. One common method involves the reaction of hexadecanoyl chloride with ammonia or an amine derivative under controlled conditions. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.

Despite its numerous applications, there are some challenges associated with the use of 16-Aminohexadecanoic acid. One major challenge is its potential for degradation under certain conditions, such as high temperatures or acidic environments. To overcome this issue, researchers have developed strategies to stabilize the compound through protective groups or by incorporating it into more stable formulations.

In conclusion, Hexadecanoic acid, 16-amino- (CAS No. 17437-22-8) is a versatile compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and properties make it a valuable molecule for developing new drugs, materials, and biological systems. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in various scientific fields.

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